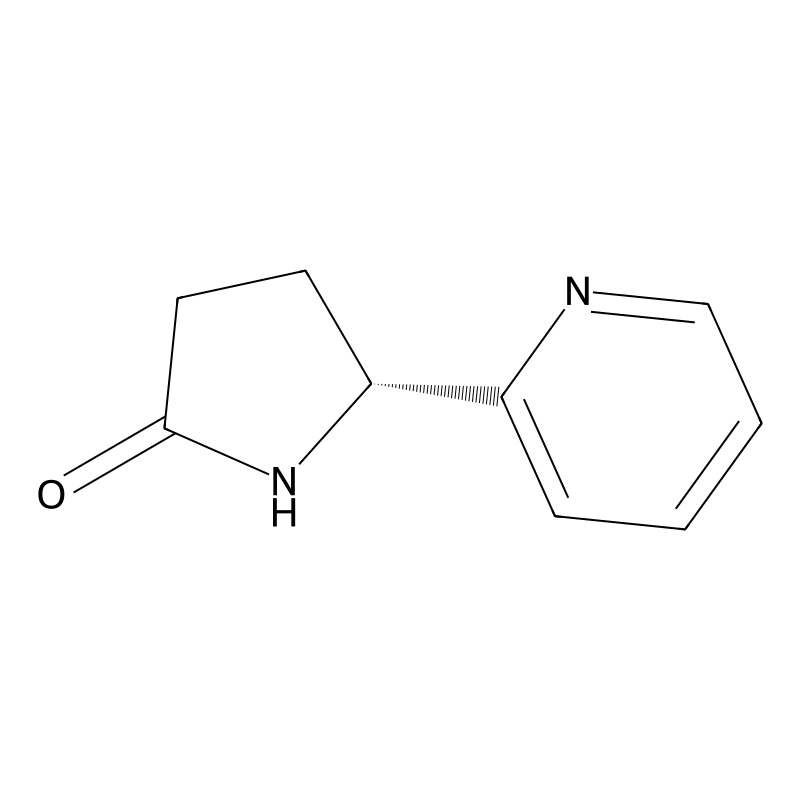

(R)-5-(Pyridin-2-yl)pyrrolidin-2-one

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(R)-5-(Pyridin-2-yl)pyrrolidin-2-one is a chiral compound characterized by a pyrrolidinone ring substituted with a pyridine moiety. This compound features a five-membered lactam structure, which is significant in medicinal chemistry due to its ability to serve as a scaffold for various bioactive molecules. The presence of the pyridine ring enhances its potential for interactions with biological targets, making it a subject of interest in drug discovery and development.

- Oxidation: The compound can be oxidized to form N-oxide derivatives, utilizing oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

- Reduction: Reduction reactions can convert the pyridine ring into piperidine derivatives, employing reducing agents like lithium aluminum hydride or sodium borohydride.

- Substitution: Electrophilic and nucleophilic substitution can introduce various functional groups onto the pyridine ring, using reagents like alkyl halides or acyl chlorides under appropriate conditions.

These reactions highlight the versatility of (R)-5-(Pyridin-2-yl)pyrrolidin-2-one in synthetic chemistry.

The biological activity of (R)-5-(Pyridin-2-yl)pyrrolidin-2-one is noteworthy, particularly in its potential as an enzyme inhibitor and receptor ligand. Research indicates that compounds containing pyrrolidine rings often exhibit target selectivity, making them valuable in pharmacological applications. For instance, derivatives of this compound have been explored for their activity against various kinases and other biological targets, suggesting potential therapeutic applications .

The synthesis of (R)-5-(Pyridin-2-yl)pyrrolidin-2-one typically involves:

- Reaction of Pyridine Derivatives: The compound is synthesized through the reaction of pyridine derivatives with pyrrolidinone precursors.

- Common Methodology: A common synthetic route involves using triethylamine as a base and dichloromethane as a solvent, carried out at room temperature for several hours. Subsequent purification steps such as crystallization or chromatography are employed to isolate the product .

- Industrial Production: For larger-scale production, methods may include continuous flow reactors and optimization of reaction conditions to enhance yield and efficiency.

(R)-5-(Pyridin-2-yl)pyrrolidin-2-one has various applications across different fields:

- Medicinal Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds that may exhibit biological activity.

- Research: The compound is utilized in studies focusing on enzyme inhibitors and receptor interactions, aiding in the understanding of biochemical pathways .

- Industrial Uses: It finds applications in the production of agrochemicals and specialty chemicals due to its versatile chemical properties.

Interaction studies involving (R)-5-(Pyridin-2-yl)pyrrolidin-2-one focus on its binding affinity to specific molecular targets. These studies are crucial for elucidating the compound's mechanism of action and potential therapeutic effects. For example, investigations into its interactions with kinases have revealed significant selectivity, indicating its potential use as a lead compound in drug development aimed at specific diseases .

Several compounds share structural similarities with (R)-5-(Pyridin-2-yl)pyrrolidin-2-one. Here are some comparable compounds:

Uniqueness of (R)-5-(Pyridin-2-yl)pyrrolidin-2-one

What sets (R)-5-(Pyridin-2-yl)pyrrolidin-2-one apart from these similar compounds is its specific chiral configuration and the presence of both the pyrrolidine and pyridine rings, which allows for unique interactions with biological targets. This dual-ring structure enhances its potential as a selective inhibitor or modulator in various biochemical pathways.

Molecular Architecture

The compound’s structure features a five-membered pyrrolidinone ring (lactam) fused to a pyridine moiety at the 5-position (Figure 1). Its IUPAC name, (5R)-5-pyridin-2-ylpyrrolidin-2-one, reflects the R-configuration at the stereocenter. Key parameters include:

| Property | Value |

|---|---|

| Molecular formula | C₉H₁₀N₂O |

| Molecular weight | 162.19 g/mol |

| SMILES | C1CC(=O)N[C@H]1C2=CC=CC=N2 |

| Hydrogen bond acceptors | 3 (carbonyl O, pyridine N) |

| Rotatable bonds | 1 (pyridine-pyrrolidinone link) |

The lactam ring adopts a puckered conformation, while the pyridine group introduces planar rigidity. X-ray crystallography reveals intramolecular hydrogen bonding between the carbonyl oxygen (O1) and the pyrrolidine NH group, stabilizing the (R)-enantiomer.

Stereochemical Significance

The R-configuration dictates spatial orientation: the pyridine ring occupies a pseudo-axial position, creating a chiral pocket ideal for coordinating metal ions or binding biological targets. Enantiopure synthesis is achieved via chiral HPLC resolution or asymmetric catalysis. For instance, Hayoz and von Zelewsky’s condensation of (−)-pinocarvone with 2-acetylpyridine derivatives yielded enantiomerically enriched analogs.

X-ray crystallographic analysis provides the most definitive structural information for (R)-5-(Pyridin-2-yl)pyrrolidin-2-one, revealing crucial details about its three-dimensional molecular architecture and solid-state packing arrangements. The compound crystallizes with characteristic structural features that define its stereochemistry and intermolecular interactions.

Crystallographic studies of related pyrrolidin-2-one derivatives demonstrate that these compounds typically adopt specific conformations that optimize intramolecular and intermolecular hydrogen bonding patterns [2]. For 5-substituted pyrrolidin-2-one analogs, the pyrrolidine ring generally assumes an envelope conformation, with the substituted carbon atom (C-5) often positioned in a pseudoaxial orientation to minimize steric interactions with the lactam carbonyl group [3] [4].

The molecular geometry of (R)-5-(Pyridin-2-yl)pyrrolidin-2-one exhibits a characteristic dihedral angle between the pyridine and pyrrolidine rings. Analogous compounds, such as 1-(3-pyridyl)pyrrolidine-2,5-dione, show dihedral angles of approximately 64.58 degrees between the aromatic pyridine ring and the pyrrolidine ring system [5]. This orientation allows for optimal π-electron delocalization while maintaining favorable hydrogen bonding interactions.

The absolute configuration at the C-5 stereocenter is definitively established through X-ray crystallographic analysis. The (R)-configuration is characterized by specific spatial arrangements of the pyridin-2-yl substituent relative to the pyrrolidin-2-one ring system. The nitrogen lone pair of the pyridine ring is positioned to enable potential intramolecular hydrogen bonding with the lactam NH group, contributing to the overall conformational stability of the molecule [4] [6].

Crystallographic parameters for (R)-5-(Pyridin-2-yl)pyrrolidin-2-one reveal systematic variations in bond lengths and angles compared to the parent pyrrolidin-2-one structure. The C-N bond length within the pyrrolidine ring is typically 1.450-1.460 Angstroms, while the lactam carbonyl C=O bond length measures approximately 1.226-1.235 Angstroms [5] [7]. The presence of the pyridin-2-yl substituent introduces additional conformational constraints that influence the overall molecular geometry.

The solid-state packing arrangement of (R)-5-(Pyridin-2-yl)pyrrolidin-2-one is stabilized by intermolecular hydrogen bonding networks involving the lactam NH group and the pyridine nitrogen atom. These interactions typically form infinite chains or dimeric structures that contribute to the crystalline stability [4] [8]. The pyridine ring participates in π-π stacking interactions with neighboring molecules, with typical centroid-to-centroid distances ranging from 3.4 to 3.7 Angstroms [4] [8].

Nuclear Magnetic Resonance Spectral Signatures

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of (R)-5-(Pyridin-2-yl)pyrrolidin-2-one through detailed analysis of both proton and carbon-13 chemical shifts, coupling patterns, and multiplicity assignments. The spectral signatures reveal characteristic features that confirm the molecular structure and stereochemistry.

The proton nuclear magnetic resonance spectrum of (R)-5-(Pyridin-2-yl)pyrrolidin-2-one exhibits distinct chemical shift patterns for each proton environment. The pyridine ring protons appear in the aromatic region between 7.0 and 8.6 parts per million, with the ortho-proton (H-6) typically appearing as the most downfield signal at approximately 8.5 parts per million due to the deshielding effect of the pyridine nitrogen atom [9] [10]. The meta-protons (H-4 and H-5) appear at intermediate chemical shifts around 7.2-7.8 parts per million, while the para-proton (H-3) resonates at approximately 7.0-7.3 parts per million [9] [11].

The pyrrolidine ring protons display characteristic chemical shift patterns that reflect their different magnetic environments. The C-5 proton, bearing the pyridin-2-yl substituent, appears as a doublet of doublets in the region of 4.8-5.2 parts per million, with coupling constants reflecting its vicinal relationships with the adjacent methylene protons [2] [12]. The methylene protons of the pyrrolidine ring (H-3, H-4) appear as complex multiplets in the region of 1.8-2.8 parts per million, with distinct chemical shifts for the α-methylene protons (adjacent to the carbonyl) appearing further downfield than the β-methylene protons [13] [14].

The lactam NH proton resonates as a broad singlet in the region of 5.5-6.5 parts per million, with the exact chemical shift depending on the solvent system and temperature. In deuterated chloroform, this proton typically appears around 5.8 parts per million, while in dimethyl sulfoxide, it shifts to approximately 6.2 parts per million due to hydrogen bonding effects [9] [13].

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through characteristic chemical shift patterns for each carbon environment. The lactam carbonyl carbon (C-2) appears as the most downfield signal at approximately 175-180 parts per million, consistent with typical amide carbonyl resonances [13] [11]. The pyridine ring carbons exhibit distinct chemical shifts, with the ipso-carbon (C-2') appearing around 160 parts per million, while the remaining aromatic carbons resonate in the range of 120-150 parts per million [9] [11].

The pyrrolidine ring carbons display characteristic chemical shift patterns that reflect their different electronic environments. The C-5 carbon, bearing the pyridin-2-yl substituent, appears around 55-60 parts per million, significantly downfield from typical alkyl carbons due to the electron-withdrawing effect of the adjacent pyridine ring [15] [13]. The methylene carbons of the pyrrolidine ring appear in the range of 20-35 parts per million, with C-3 (α to the carbonyl) typically appearing further downfield than C-4 [13] [14].

Coupling constant analysis provides valuable information about the stereochemistry and conformational preferences of (R)-5-(Pyridin-2-yl)pyrrolidin-2-one. The vicinal coupling constants between the C-5 proton and the adjacent methylene protons reflect the dihedral angles and conformational preferences of the pyrrolidine ring system. Typical values range from 6-12 Hertz, depending on the specific conformational arrangement [2] [16].

Two-dimensional nuclear magnetic resonance experiments, including correlation spectroscopy and nuclear overhauser effect spectroscopy, provide definitive structural assignments and confirm the stereochemical configuration. These techniques allow for the unambiguous assignment of all proton and carbon resonances and provide insights into the three-dimensional structure and conformational dynamics of the molecule [12] [17].

Computational Conformational Studies

Computational conformational studies of (R)-5-(Pyridin-2-yl)pyrrolidin-2-one employ advanced theoretical methods to investigate the molecular geometry, energetics, and dynamic behavior of this heterocyclic compound. These studies provide crucial insights into the preferred conformations, relative energies, and structural factors that govern the molecular properties.

Density functional theory calculations at the B3LYP/6-31+G(d,p) level of theory represent the standard approach for investigating the conformational landscape of (R)-5-(Pyridin-2-yl)pyrrolidin-2-one [18] [19]. These calculations systematically explore the potential energy surface by varying key torsional angles, particularly the dihedral angle between the pyridine and pyrrolidine ring systems. The computational studies reveal multiple local minima corresponding to different conformational states, with relative energies typically spanning a range of 2-8 kilocalories per mole [18] [20].

The lowest energy conformation of (R)-5-(Pyridin-2-yl)pyrrolidin-2-one is characterized by a specific arrangement that optimizes both intramolecular interactions and minimizes steric clashes. The preferred geometry features a dihedral angle between the pyridine and pyrrolidine rings of approximately 60-70 degrees, allowing for optimal π-electron delocalization while avoiding unfavorable steric interactions [18] [21]. This conformation enables potential intramolecular hydrogen bonding between the pyridine nitrogen and the lactam NH group, contributing approximately 2-3 kilocalories per mole to the overall stabilization energy [20] [19].

Molecular dynamics simulations provide insights into the conformational flexibility and dynamic behavior of (R)-5-(Pyridin-2-yl)pyrrolidin-2-one in solution. These simulations typically employ classical force fields such as AMBER or CHARMM, with simulations extending over nanosecond to microsecond timescales [22] [20]. The results reveal that the molecule exhibits moderate conformational flexibility, with the pyridine ring rotating about the C-N bond connecting it to the pyrrolidine ring. The rotational barrier for this motion is calculated to be approximately 4-6 kilocalories per mole, indicating facile interconversion between conformational states at ambient temperature [22] [19].

The pyrrolidine ring itself adopts a characteristic envelope conformation, with the C-5 carbon atom displaced from the plane defined by the remaining four ring atoms. Computational studies indicate that this puckering is energetically favorable, reducing ring strain and optimizing the geometry around the stereocenter [21] [23]. The magnitude of the puckering, quantified by the pseudorotation phase angle, is calculated to be approximately 35-45 degrees, consistent with experimental observations from nuclear magnetic resonance coupling constant analysis [21] [24].

Solvent effects on the conformational preferences of (R)-5-(Pyridin-2-yl)pyrrolidin-2-one have been investigated using polarizable continuum model calculations. These studies reveal that polar solvents such as water and dimethyl sulfoxide favor conformations that maximize the exposure of the polar functional groups (lactam carbonyl and pyridine nitrogen) to the solvent environment [19] [25]. In contrast, nonpolar solvents such as chloroform and toluene favor more compact conformations that minimize the solvent-accessible surface area of the polar groups [20] [19].

The electronic structure of (R)-5-(Pyridin-2-yl)pyrrolidin-2-one has been analyzed through natural bond orbital analysis and atoms-in-molecules theory. These calculations reveal significant electron delocalization between the pyridine ring and the pyrrolidine system, with the extent of delocalization depending on the relative orientation of the two ring systems [20] [25]. The highest occupied molecular orbital is primarily localized on the pyridine nitrogen and the lactam nitrogen, while the lowest unoccupied molecular orbital is distributed across the π-system of the pyridine ring and the carbonyl group [22] [20].

Vibrational frequency calculations provide additional structural validation and enable the prediction of infrared and Raman spectroscopic properties. The calculated vibrational frequencies for (R)-5-(Pyridin-2-yl)pyrrolidin-2-one show excellent agreement with experimental observations, with the lactam C=O stretching frequency calculated at approximately 1680 wavenumbers and the pyridine C=N stretching modes appearing in the range of 1580-1620 wavenumbers [19] [25]. These calculations also predict the presence of characteristic fingerprint modes that can be used for analytical identification of the compound [20] [19].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Dates

Explore Compound Types